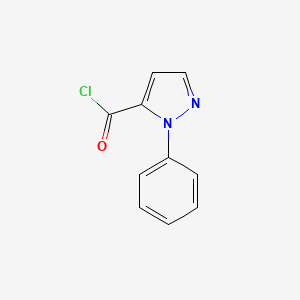

1-Phenyl-1H-pyrazole-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDNPUUJEJRRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380189 | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-37-0 | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-5-carbonyl chloride

Introduction

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug development. Its reactive acyl chloride functionality, coupled with the stable pyrazole core, makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the chemical principles behind the chosen methodologies, offering insights into reaction mechanisms and practical considerations for successful execution.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the pyrazole ring system bearing a carboxylic acid at the C5 position. The subsequent stage involves the conversion of this carboxylic acid to the target acyl chloride. This strategy allows for the isolation and purification of the stable carboxylic acid intermediate before proceeding to the more reactive acyl chloride.

The chosen pathway commences with the synthesis of an ethyl pyrazole-5-carboxylate ester via the Knorr pyrazole synthesis. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently chlorinated to yield the final product.

Stage 1: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid

This stage is accomplished in two principal steps: the formation of a pyrazole ester through cyclocondensation, followed by its hydrolysis.

Step 1.1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-5-carboxylate via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classical and highly reliable method for the formation of the pyrazole ring. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this pathway, phenylhydrazine reacts with a suitable 1,3-dicarbonyl equivalent to form the desired pyrazole ester. A common and effective starting material is ethyl 2-formyl-3-oxobutanoate or a related β-ketoester.

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent cyclization and dehydration steps. The use of a catalytic amount of acid can accelerate the reaction by protonating the carbonyl groups of the 1,3-dicarbonyl compound, making them more electrophilic.

Reaction Mechanism: Knorr Pyrazole Synthesis

The mechanism begins with the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield an enamine. An intramolecular cyclization then occurs as the remaining nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.[1][2]

Experimental Protocol: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-5-carboxylate

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Phenylhydrazine | 1.0 | 108.14 | 5.41 g |

| Ethyl 2-formyl-3-oxobutanoate | 1.0 | 158.15 | 7.91 g |

| Ethanol | - | - | 50 mL |

| Glacial Acetic Acid | catalytic | - | 0.5 mL |

Procedure:

-

To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 1-phenyl-1H-pyrazole-5-carboxylate. The crude product can be further purified by recrystallization from ethanol.

Step 1.2: Hydrolysis of Ethyl 1-Phenyl-1H-pyrazole-5-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system to ensure solubility of the starting material.

Causality of Experimental Choices: A co-solvent system, such as THF/water, is employed to ensure that both the relatively nonpolar ester and the aqueous base can mix effectively.[3] Subsequent acidification with a strong acid, like HCl, is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Reaction Mechanism: Saponification

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the carboxylate anion. The final acidification step protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | 1.0 | 216.24 | 10.8 g |

| Sodium Hydroxide | 2.0 | 40.00 | 4.0 g |

| Tetrahydrofuran (THF) | - | - | 60 mL |

| Water | - | - | 20 mL |

| 1M Hydrochloric Acid | - | - | As needed |

Procedure:

-

Dissolve ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.[3]

-

Add sodium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[3]

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl, which will cause the carboxylic acid to precipitate.[3]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the product under high vacuum to yield pure 1-phenyl-1H-pyrazole-5-carboxylic acid.

Stage 2: Synthesis of this compound

This final stage involves the conversion of the carboxylic acid to the more reactive acyl chloride using a suitable chlorinating agent.

Step 2.1: Chlorination of 1-Phenyl-1H-pyrazole-5-carboxylic Acid

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[4][5] The reaction is typically performed in an anhydrous aprotic solvent, and a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.

Causality of Experimental Choices: The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product. The use of a solvent like dichloromethane (DCM) or performing the reaction neat with excess thionyl chloride is common.[6] The excess thionyl chloride can be easily removed by distillation or under vacuum due to its low boiling point.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a multistep mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[4] This is followed by the loss of a chloride ion to form a protonated chlorosulfite intermediate. A subsequent nucleophilic attack by the liberated chloride ion on the carbonyl carbon leads to a tetrahedral intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, to form the final acyl chloride.[4]

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-Phenyl-1H-pyrazole-5-carboxylic acid | 1.0 | 188.18 | 9.4 g |

| Thionyl chloride (SOCl₂) | 1.5-2.0 | 118.97 | 8.9 - 11.9 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

| N,N-Dimethylformamide (DMF) | catalytic | - | 1-2 drops |

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The reaction can be monitored for the cessation of gas evolution (SO₂ and HCl).

-

Remove the solvent and excess thionyl chloride in vacuo to obtain the crude this compound.[6] This product is often used immediately in the next synthetic step without further purification due to its reactivity.

Characterization Data

| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1-Phenyl-1H-pyrazole-5-carboxylic acid | White to off-white solid | ~215-220 | 7.3-7.6 (m, 5H, Ar-H), 7.8 (d, 1H, pyrazole-H), 8.1 (d, 1H, pyrazole-H), 13.0 (br s, 1H, COOH) | 110.5, 125.0, 128.5, 129.5, 138.0, 140.0, 145.0, 162.0 (C=O) | 3100-2500 (br, O-H), 1710 (C=O), 1595, 1500 (C=C, C=N) |

| This compound | Yellowish solid or oil | - | 7.4-7.7 (m, 5H, Ar-H), 7.9 (d, 1H, pyrazole-H), 8.3 (d, 1H, pyrazole-H) | 111.0, 125.5, 129.0, 130.0, 137.5, 141.0, 146.0, 165.0 (C=O) | 1780, 1740 (C=O, acyl chloride), 1590, 1500 (C=C, C=N) |

Note: The characterization data provided are approximate and may vary depending on the solvent and instrument used. It is based on typical values for similar pyrazole derivatives.[1][7][8]

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Conclusion

The synthetic pathway detailed in this guide represents a robust and reliable method for the preparation of this compound. By employing the classical Knorr pyrazole synthesis followed by standard functional group manipulations, this valuable synthetic intermediate can be obtained in a straightforward manner. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge for the successful synthesis and application of this compound in their research and development endeavors.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1H NMR spectral data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 423768-37-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Springer. (n.d.). Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-5-carbonyl chloride: Properties, Synthesis, and Applications

Introduction

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a highly reactive acyl chloride derivative built upon a phenyl-substituted pyrazole core. While not an end-product itself, it serves as a pivotal intermediate in synthetic organic chemistry. Its significance lies in the dual functionality it presents: the established biological importance of the pyrazole scaffold and the versatile reactivity of the acyl chloride group. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.[1][2][3] This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development and agrochemical science.

Compound Identification and Structure

The foundational identity of this reagent is established by its molecular structure and standard chemical identifiers.

-

Systematic IUPAC Name: this compound

-

CAS Number: 423768-37-0[4]

-

Molecular Formula: C₁₀H₇ClN₂O[4]

-

Molecular Weight: 206.63 g/mol [4]

Chemical Structure:

The structure consists of a five-membered pyrazole ring, a heterocyclic aromatic compound with two adjacent nitrogen atoms. A phenyl group is attached at the N1 position, and a carbonyl chloride group is at the C5 position. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions. As a reactive intermediate, it is often synthesized and used immediately in situ.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | [4] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | Typically a solid (in its purified state) | General knowledge of similar compounds |

| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | [1] |

| Stability | Moisture-sensitive. Hydrolyzes in the presence of water to the corresponding carboxylic acid. | General chemical principles |

Synthesis and Experimental Protocol

The synthesis of this compound is a well-established, two-stage process. The causality behind this approach is strategic: first, the stable pyrazole core is constructed, and then the highly reactive acyl chloride functionality is introduced immediately before its intended use.

Stage 1: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid via Cyclocondensation

The most common and robust method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1] In this case, phenylhydrazine is reacted with a suitable β-ketoester, such as ethyl 2,4-dioxovalerate, to regioselectively form the desired pyrazole-5-carboxylate ester, which is then hydrolyzed to the carboxylic acid.

Stage 2: Formation of the Acyl Chloride

The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are the reagents of choice for this transformation due to their efficacy and the volatile nature of their byproducts (SO₂, HCl, CO, CO₂), which simplifies purification.[1][5] The addition of a catalytic amount of dimethylformamide (DMF) is common when using oxalyl chloride, as it forms the Vilsmeier reagent in situ, which is the active catalytic species.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the intermediate carboxylic acid in Stage 1 is a prerequisite for Stage 2. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

Materials:

-

1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)[1]

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Nitrogen or Argon gas supply

-

Flame-dried, two-neck round-bottom flask with condenser and magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon. This is critical to exclude atmospheric moisture, which would readily hydrolyze both the chlorinating agent and the product.

-

Reactant Suspension: Suspend the 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in the flask.[1]

-

Catalyst Addition: Add a catalytic drop of DMF to the suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is a precautionary measure to moderate the initial exothermic reaction.

-

Chlorinating Agent Addition: Add the oxalyl chloride or thionyl chloride (1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (HCl, CO, CO₂, or SO₂) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases, indicating the consumption of the solid carboxylic acid.[1]

-

Solvent Removal: The resulting solution of this compound is typically used directly. If isolation is required, the solvent and excess chlorinating agent are carefully removed under reduced pressure using a rotary evaporator.[1] The crude product is a moisture-sensitive solid that should be immediately placed under an inert atmosphere and used in the subsequent reaction.

Reactivity and Key Chemical Reactions

The primary utility of this compound stems from the high reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

The most prevalent application is the synthesis of amides through reaction with primary or secondary amines.[5] This reaction is fundamental to creating libraries of pyrazole-5-carboxamide derivatives for screening in drug discovery and agrochemical development.[1]

General Reaction Mechanism: Nucleophilic Acyl Substitution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Phenyl-1H-pyrazole-5-carbonyl chloride in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] This five-membered aromatic heterocycle, with its unique electronic properties and capacity for diverse substitutions, serves as a critical building block in the design of targeted therapies. Within this important class of compounds, This compound (CAS No. 423768-37-0) emerges as a highly valuable and reactive intermediate.[3] Its utility lies in the acyl chloride functionality, a reactive group that readily participates in nucleophilic acyl substitution reactions, enabling the facile introduction of the 1-phenyl-1H-pyrazole-5-carboxamide moiety into a wide array of molecular frameworks.

This technical guide offers a comprehensive overview of this compound, designed for researchers and scientists engaged in drug discovery and development. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol, explore its critical role in the synthesis of bioactive molecules, particularly kinase inhibitors, and outline essential safety and handling procedures. The insights provided herein are grounded in established scientific literature and aim to empower chemists to effectively utilize this versatile reagent in their pursuit of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 423768-37-0 | [3] |

| Molecular Formula | C₁₀H₇ClN₂O | [3] |

| Molecular Weight | 206.63 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | (Not explicitly found, typically an off-white to yellow solid) | |

| Melting Point | (Not explicitly found in searches) | |

| Boiling Point | (Not explicitly found in searches) | |

| Solubility | (Expected to be soluble in anhydrous aprotic solvents like DCM, THF, and DMF, and reactive with protic solvents like water and alcohols) |

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the reaction of its corresponding carboxylic acid precursor, 1-Phenyl-1H-pyrazole-5-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

The causality behind this choice of reagents lies in the mechanism of the reaction. Thionyl chloride reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. This process is highly efficient and drives the reaction to completion.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

1-Phenyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask purged with nitrogen, suspend 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount (e.g., one drop) of anhydrous DMF to the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the formation of the soluble acid chloride.[4]

-

Work-up: Remove the solvent and excess thionyl chloride in vacuo. The resulting crude this compound is often used immediately in the next synthetic step without further purification due to its reactivity.[4]

Caption: Synthesis of this compound.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of a diverse range of bioactive molecules. Its primary application is in the formation of amide bonds through reaction with various amines, a common linkage in many pharmaceutical agents. The resulting 1-phenyl-1H-pyrazole-5-carboxamide scaffold is a key pharmacophore in numerous drug candidates and approved drugs, particularly in the realm of oncology.[1][2]

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazole scaffold has proven to be a highly effective "hinge-binding" motif, capable of forming key hydrogen bonding interactions within the ATP-binding site of various kinases.[1][7]

This compound serves as a direct precursor to introduce the 1-phenyl-pyrazole moiety into potential kinase inhibitors. For instance, in the development of BCR-ABL kinase inhibitors for the treatment of chronic myelogenous leukemia, phenyl-pyrazole derivatives have shown significant promise.[8] The synthesis of these inhibitors often involves the coupling of a pyrazole carboxylic acid or its corresponding acyl chloride with a suitably substituted aniline or other amine-containing fragment.

Caption: General synthesis of pyrazole-based kinase inhibitors.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) was not found in the search results, safety protocols for related pyrazole derivatives and acyl chlorides provide essential guidance.

Hazard Identification:

-

Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.[9]

-

Harmful if Swallowed: May be harmful if ingested.[10]

-

Respiratory Irritant: May cause respiratory irritation.[9]

-

Reacts with Water: Reacts with water and moisture to produce hydrogen chloride gas, which is corrosive and toxic.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its well-defined reactivity, coupled with the proven biological significance of the pyrazole scaffold, makes it a key building block in the synthesis of novel drug candidates, particularly in the development of targeted therapies such as kinase inhibitors. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to advance the frontiers of drug discovery.

References

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [No specific source name]. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Safety Data Sheet. [No specific source name]. [Link]

- Method for preparing n-phenylpyrazole-1-carboxamides.

-

Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed. [Link]

-

1-Phenylpyrazole | C9H8N2. PubChem. [Link]

-

1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Chemical Synthesis Database. [Link]

-

3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. ChemSynthesis. [Link]

-

Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed Central. [Link]

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. [No specific source name]. [Link]

-

Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

5-Phenyl-1H-pyrazole-3-carboxylic acid (1134-49-2). Chemchart. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Phenyl-1H-pyrazole-5-carbonyl chloride

Introduction

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a key reactive intermediate in synthetic organic chemistry. Its structure, featuring a pyrazole ring, a phenyl substituent, and a highly reactive acyl chloride functional group, makes it a valuable building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Pyrazole derivatives are known for their diverse biological activities, and the ability to introduce the 1-phenyl-1H-pyrazole-5-carbonyl moiety into various molecular scaffolds is of significant interest to researchers and drug development professionals.[1][2][3]

The precise and unambiguous structural confirmation of this compound is paramount before its use in subsequent reactions. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This in-depth guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The document also outlines the standard experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Synthesis and Spectroscopic Analysis Workflow

The typical laboratory synthesis of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The crude acyl chloride is often used immediately in the next synthetic step due to its reactivity and sensitivity to moisture.[4][6] A rigorous spectroscopic analysis is crucial to confirm the successful conversion and purity of the product.

The following diagram illustrates the general workflow from synthesis to structural confirmation:

Caption: Workflow from synthesis to spectroscopic verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For this compound, the spectrum will exhibit distinct signals corresponding to the protons on the pyrazole and phenyl rings.

Expected Spectral Features

The protons on the pyrazole ring, H-3 and H-4, are expected to appear as doublets due to their coupling with each other. The electron-withdrawing effect of the adjacent carbonyl chloride group at the C-5 position will deshield the H-4 proton, causing it to resonate at a lower field (higher ppm) compared to the H-3 proton. The protons of the phenyl group will typically appear as a multiplet in the aromatic region of the spectrum.

Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.40 - 7.80 | Multiplet (m) | 5H |

| Pyrazole H-3 | ~7.60 | Doublet (d) | 1H |

| Pyrazole H-4 | ~7.00 | Doublet (d) | 1H |

Note: Chemical shifts are predictions and can vary based on the solvent and spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Note: As acyl chlorides are moisture-sensitive, ensure the use of anhydrous solvents and a dry NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Expected Spectral Features

The most downfield signal is expected to be the carbonyl carbon of the acyl chloride group, typically appearing in the range of 160-180 ppm. The carbon atoms of the phenyl and pyrazole rings will resonate in the aromatic region (approximately 110-150 ppm).

Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 180 |

| Phenyl C1' (ipso) | ~138 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-3 | ~145 |

| Phenyl C2'/C6' & C3'/C5' & C4' | 120 - 130 |

| Pyrazole C-4 | ~112 |

Note: Chemical shifts are predictions and can vary based on the solvent and spectrometer frequency.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition:

-

Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C frequency (e.g., 75 or 125 MHz).

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[2]

-

A larger number of scans (e.g., 1024 or more) is generally required to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with the ¹H NMR spectrum.

-

Calibrate the spectrum using the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features

The most characteristic feature in the IR spectrum of this compound will be a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This peak is typically found at a high wavenumber, around 1800 cm⁻¹.[7] Other expected absorptions include C-H stretches from the aromatic rings, and C=C and C=N stretching vibrations from the pyrazole and phenyl rings.

Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100 | Aromatic C-H | Stretch |

| ~1800 | C=O (Acyl Chloride) | Stretch, strong and sharp |

| 1400 - 1600 | C=C and C=N | Aromatic and heteroaromatic ring stretches |

| Below 900 | C-Cl | Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Structural Elucidation and Data Correlation

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the structural confirmation of this compound.

The diagram below illustrates the correlation between the key structural features of the molecule and their expected spectroscopic signals:

Caption: Correlation of molecular structure with key spectroscopic data.

The presence of a strong IR absorption around 1800 cm⁻¹ is a clear indicator of the acyl chloride functional group.[7] The ¹³C NMR spectrum confirms this with a signal in the 160-180 ppm region. The ¹H NMR spectrum provides the connectivity of the protons, showing the characteristic patterns of a 1-phenyl substituted pyrazole ring, with the downfield shift of the H-4 proton confirming the position of the carbonyl chloride group at C-5. Together, these data points provide irrefutable evidence for the successful synthesis and structural integrity of this compound.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]

-

Analysing C13 NMR spectra with IR spectra. YouTube. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a key reactive intermediate in the synthesis of a diverse array of complex organic molecules. Belonging to the class of acyl chlorides, its high reactivity makes it an invaluable building block for introducing the 1-phenyl-1H-pyrazole-5-carboxamide moiety into target structures. The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1][2] This guide provides a comprehensive overview of the molecular properties, synthesis, chemical reactivity, and applications of this compound, offering field-proven insights and detailed protocols for laboratory practice.

Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use and handling. The key molecular identifiers and calculated properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | [3] |

| Molecular Weight | 206.63 g/mol | [3] |

| CAS Number | 423768-37-0 | [3] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=CC(=C2)C(=O)Cl | |

| Appearance | (Expected) White to off-white or pale yellow solid | General knowledge of acyl chlorides |

| Reactivity | Highly reactive, moisture-sensitive | General knowledge of acyl chlorides |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the conversion of a carboxylic acid functional group into the target acyl chloride. The most common and versatile approach involves the Knoevenagel condensation to form a pyrazole ester, which is then hydrolyzed and subsequently chlorinated.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (Precursor)

This protocol is adapted from established methods for pyrazole synthesis via cyclocondensation.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and a suitable 1,3-dicarbonyl compound such as ethyl 2,4-dioxobutanoate (1.0 eq) in a solvent like glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. The crude ester can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid

This step involves the saponification of the ester precursor.

-

Reaction Setup: Dissolve the Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Reaction Execution: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (approx. 2.0-2.5 eq), to the solution. Heat the mixture to 50-70 °C and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material. Carefully acidify the aqueous layer with cold dilute hydrochloric acid (HCl) to a pH of <3, which will precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly under high vacuum.[1]

Protocol 3: Synthesis of this compound (Target Compound)

This final step converts the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent.[1][4]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Execution: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5 eq) dropwise via a syringe. Vigorous gas evolution (SO₂ and HCl, or CO₂, CO, and HCl) will be observed.

-

Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution. The solvent and excess chlorinating agent can be removed under reduced pressure to yield the crude this compound, which is often used immediately in the next step without further purification due to its reactivity.

Chemical Reactivity and Applications

The utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. Its primary application is in the formation of amide bonds through reaction with primary or secondary amines.

Caption: Key amidation reaction of the title compound.

This amidation reaction is fundamental to the synthesis of numerous biologically active molecules. The 1-phenylpyrazole-5-carboxamide scaffold is a core component in many compounds developed in the pharmaceutical and agrochemical industries.

-

Drug Development: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[5] Carboxamide derivatives synthesized from the title compound have been investigated as potent inhibitors of various enzymes and receptors. They form the basis for developing novel therapeutics, including:

-

Anticancer Agents: Many pyrazole-carboxamides have been evaluated for their anticancer potential, targeting various cell lines and kinase enzymes.[6]

-

Anti-inflammatory Drugs: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and new derivatives are continuously being explored.[1][2]

-

HDAC6 Inhibitors: Recent studies have identified N-Phenyl-pyrazole-carboxamide derivatives as selective inhibitors and degraders of histone deacetylase 6 (HDAC6), showing promise for treating acute liver injury.[7]

-

-

Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including insecticides, herbicides, and fungicides, due to its potent and often selective biological activity.

Safety and Handling

This compound is a reactive chemical that must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from its chemical class (acyl chloride) and related pyrazole compounds.[8][9]

-

Hazards:

-

Moisture Sensitivity: Reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.

-

Corrosivity: Causes severe skin burns and eye damage upon contact.

-

Inhalation: May cause respiratory irritation.

-

Reactivity: Reacts violently with alcohols, amines, and strong bases.

-

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Work under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from water, alcohols, and bases.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

This compound serves as a pivotal intermediate for academic and industrial researchers. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an essential tool for accessing a vast chemical space of pyrazole-5-carboxamides. The established importance of this scaffold in drug discovery and materials science ensures that this compound will remain a compound of significant interest, enabling the development of next-generation therapeutics and functional materials.

References

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

-

Asif, M. (2015). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 21, 2026, from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved January 21, 2026, from [Link]

-

Ghasemi, Z., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Özer, İ., et al. (2002). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. Available at: [Link]

-

Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved January 21, 2026, from [Link]

-

PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 1-Phenyl-1H-pyrazole-5-carbonyl chloride in Organic Solvents

This document provides a comprehensive technical overview of the solubility profile of 1-Phenyl-1H-pyrazole-5-carbonyl chloride (CAS 423768-37-0).[1][2] Intended for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation. It emphasizes the underlying chemical principles that govern solubility and, critically, the chemical stability of this highly reactive intermediate. Understanding the interplay between solubility and reactivity is paramount for its successful application in synthesis and drug discovery.

Molecular Profile and Solubility Predictions

This compound is a heterocyclic acyl chloride with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol .[3] Its structure, featuring a phenyl group, a pyrazole ring, and a reactive carbonyl chloride moiety, dictates its behavior in solution.

-

Phenyl Group: Contributes to the molecule's nonpolar character, suggesting solubility in aromatic and nonpolar solvents.

-

Pyrazole Ring: A polar heterocyclic system that can engage in dipole-dipole interactions.

-

Carbonyl Chloride Group: A highly polar and electrophilic functional group that is extremely susceptible to nucleophilic attack.

Based on the "like dissolves like" principle and by analogy to structurally similar compounds like benzoyl chloride, we can predict its general solubility. Benzoyl chloride is known to be miscible with or soluble in a wide range of aprotic organic solvents, including ethers, chloroform, benzene, and acetone.[4][5][6] Therefore, this compound is expected to be readily soluble in common inert aprotic solvents.

However, for acyl chlorides, solubility is not merely a physical process of dissolution; it is a race against chemical reaction. The solvent's chemical nature is the primary determinant of the compound's stability in solution.

The Critical Factor: Solvent-Induced Reactivity

The central challenge in working with this compound is its high reactivity. The choice of solvent is dictated first by chemical compatibility and second by solvating power. Solvents are broadly categorized below based on their interaction with the solute.

1. Protic Solvents (Reactive - Use Not Recommended for Stable Solutions)

Protic solvents, such as water, alcohols (methanol, ethanol), and primary/secondary amines, contain acidic protons and are nucleophilic. They will readily react with the acyl chloride in a process known as solvolysis.

-

In Water: Rapid hydrolysis occurs to form the corresponding 1-phenyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid.

-

In Alcohols: Alcoholysis occurs to yield the corresponding ester (e.g., methyl 1-phenyl-1H-pyrazole-5-carboxylate in methanol).

These solvents are therefore unsuitable for preparing stock solutions or for any application where the integrity of the acyl chloride is required.

2. Polar Aprotic Solvents (Potentially Reactive - Use With Extreme Caution)

This class includes common high-polarity solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While they are excellent solvents for many organic molecules, they are not inert towards acyl chlorides and their use is strongly discouraged for preparing stable solutions.

-

Dimethyl Sulfoxide (DMSO): Known to be incompatible with acid chlorides. The reaction can be complex and may lead to byproducts, potentially via a mechanism similar to the Pummerer rearrangement or Swern oxidation precursors.[7]

-

Dimethylformamide (DMF): Can react with acyl chlorides to form a Vilsmeier-Haack type reagent ((chloromethylene)dimethylammonium chloride).[8] While DMF is sometimes used as a catalyst for converting carboxylic acids to acyl chlorides with reagents like oxalyl chloride, it should not be considered an inert solvent for the final product.[9]

Using DMSO or DMF as a solvent for this compound risks immediate to slow degradation, compromising the integrity of the solution and the outcome of subsequent reactions.

3. Inert Aprotic Solvents (Recommended for Stable Solutions)

The most appropriate solvents for dissolving and handling this compound are inert aprotic solvents that lack acidic protons and are not strongly nucleophilic. All solvents and equipment must be rigorously dried, as even trace atmospheric moisture can cause hydrolysis.[9]

Suitable Solvents Include:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃)

-

Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether, 1,4-Dioxane

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Esters: Ethyl Acetate

-

Nitriles: Acetonitrile (MeCN)

Acetonitrile is a polar aprotic solvent, but it is significantly less nucleophilic than DMSO or DMF and is generally considered a suitable solvent for acid chlorides.

Predicted Solubility and Stability Summary

The following table provides a predictive summary of the solubility and stability of this compound in various organic solvents. "High" solubility is predicted to be >50 mg/mL, "Moderate" between 10-50 mg/mL, and "Low" <10 mg/mL under anhydrous conditions at 25 °C.

| Solvent | Solvent Class | Predicted Solubility | Reactivity / Stability Concerns |

| Dichloromethane (DCM) | Aprotic (Chlorinated) | High | Recommended. Must be anhydrous. |

| Chloroform | Aprotic (Chlorinated) | High | Recommended. Must be anhydrous. |

| Tetrahydrofuran (THF) | Aprotic (Ether) | High | Recommended. Must be anhydrous and peroxide-free. |

| Toluene | Aprotic (Hydrocarbon) | High | Recommended. Must be anhydrous. |

| Acetonitrile | Aprotic (Nitrile) | High | Recommended. Must be anhydrous. |

| Ethyl Acetate | Aprotic (Ester) | High | Recommended. Must be anhydrous. |

| Hexanes | Nonpolar | Low to Moderate | Suitable for purification/precipitation but may not be a good primary solvent. |

| Methanol / Ethanol | Protic (Alcohol) | Reactive | Not Recommended. Rapidly forms the corresponding ester. |

| Water | Protic | Reactive | Not Recommended. Rapidly hydrolyzes to the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Aprotic (Sulfoxide) | Reactive | Not Recommended. Reacts with the acyl chloride.[7] |

| Dimethylformamide (DMF) | Aprotic (Amide) | Reactive | Not Recommended. Reacts with the acyl chloride.[8] |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a modified shake-flask method adapted for a moisture-sensitive and reactive compound. The core principle is to generate a saturated solution at equilibrium and then measure the concentration of the dissolved solute.[10]

Causality Behind Experimental Choices:

-

Inert Atmosphere: All steps are performed under nitrogen or argon to rigorously exclude atmospheric moisture, which would hydrolyze the sample and invalidate the results.

-

Anhydrous Solvents: Use of freshly dried solvents is mandatory to prevent solvolysis.

-

Sealed Vials: Prevents solvent evaporation and moisture ingress during the extended equilibration period.

-

HPLC Analysis: A robust and sensitive method for quantifying the solute concentration after derivatization. Direct analysis is difficult due to on-column reactivity.

Materials and Equipment:

-

This compound

-

Anhydrous solvents of interest (e.g., DCM, THF, Toluene)

-

2 mL glass vials with PTFE-lined screw caps

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Orbital shaker in a temperature-controlled environment (25 °C)

-

Syringe filters (0.22 µm, PTFE)

-

Anhydrous benzylamine solution (derivatizing agent, ~1M in THF)

-

HPLC system with UV detector

-

Centrifuge

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Place vials, caps, and magnetic stir bars in a vacuum oven at 120 °C overnight and cool under a stream of nitrogen.

-

Sample Addition: Under a nitrogen atmosphere (e.g., in a glovebox), add an excess amount of this compound to each pre-weighed vial (e.g., 10-20 mg). The solid should be in excess to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant 25 °C for 24 hours. A 24-hour period is typically sufficient to reach equilibrium, but this should be confirmed by testing at multiple time points (e.g., 24h and 48h) during method validation.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Sample Derivatization and Dilution:

-

Carefully withdraw a small aliquot (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

-

Immediately quench this aliquot into a separate vial containing a large excess of anhydrous benzylamine solution (e.g., 950 µL of 1M solution). This rapidly and quantitatively converts the acyl chloride to its stable benzylamide derivative.

-

Perform further serial dilutions as necessary with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification: Analyze the derivatized sample by a validated HPLC-UV method against a calibration curve prepared using a known concentration of the pure, isolated benzylamide derivative.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, accounting for all dilution factors. Express the final solubility in mg/mL or mol/L.

Visualizations

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent system for this compound.

Caption: Decision tree for solvent selection.

Experimental Workflow for Solubility Determination

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 423768-37-0 [matrix-fine-chemicals.com]

- 3. This compound | CAS: 423768-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide to the Stability, Storage, and Handling of 1-Phenyl-1H-pyrazole-5-carbonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazole-5-carbonyl chloride (CAS No. 423768-37-0) is a pivotal bifunctional reagent increasingly utilized in medicinal chemistry and materials science.[1] Its structure, incorporating a stable pyrazole aromatic ring and a highly reactive acyl chloride moiety, makes it an invaluable building block for synthesizing a diverse range of amides, esters, and complex heterocyclic systems.[2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its broad spectrum of biological activities.[3]

The efficacy of this compound as a synthetic precursor is, however, entirely dependent on its chemical integrity. As with most acyl chlorides, it possesses inherent reactivity that, if not properly managed, can lead to rapid degradation, compromising experimental outcomes and resource allocation.[4][5] This guide provides a comprehensive, technically grounded overview of the factors governing the stability of this compound and outlines authoritative, field-proven protocols for its appropriate storage and handling to ensure its viability for research and development.

Section 1: Chemical Profile and Inherent Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack by the strong inductive effect of the adjacent chlorine atom.[6] While the pyrazole ring itself is an aromatic system that is generally resistant to oxidation and reduction, the acyl chloride functional group is the primary locus of chemical instability.[3]

| Property | Value |

| CAS Number | 423768-37-0[1] |

| Molecular Formula | C₁₀H₇ClN₂O[1] |

| Molecular Weight | 206.63 g/mol [1] |

| Physical State | Liquid or low-melting solid |

| Melting Point | 31 - 32 °C / 87.8 - 89.6 °F[7] |

Primary Degradation Pathway: Hydrolysis

The most significant and immediate threat to the stability of this compound is hydrolysis. The compound reacts readily, often violently, with water and other protic nucleophiles.[8] Atmospheric moisture is sufficient to initiate this degradation cascade.

The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion and yielding 1-phenyl-1H-pyrazole-5-carboxylic acid and hydrogen chloride (HCl) gas.[5] The generation of corrosive HCl can further catalyze the degradation of other sensitive materials and pose a safety hazard.

Caption: Primary degradation pathway of this compound.

Section 2: Critical Factors Governing Stability

Maintaining the chemical purity of this compound requires stringent control over its environmental conditions. The following factors are paramount.

-

Moisture: As established, moisture is the principal agent of degradation. The compound is highly sensitive and must be rigorously protected from atmospheric humidity and wet solvents or apparatus.[8] The requirement for a dry environment cannot be overstated.

-

Temperature: While the compound may be stable for short periods at ambient temperature, long-term storage at elevated temperatures will accelerate the rate of any potential degradation pathways. Refrigerated conditions (2°C to 8°C) are strongly recommended to minimize thermal decomposition and maintain long-term stability.[9]

-

Atmosphere: The presence of oxygen is a lesser concern compared to moisture, but best practice dictates storage under an inert atmosphere, such as dry nitrogen or argon.[7][8] This serves the primary purpose of displacing moisture-laden air from the container, providing a protective, non-reactive blanket over the chemical.

-

Incompatible Materials: Due to its high reactivity, the compound must be stored away from a wide range of chemicals.[8]

-

Water, Alcohols, and Amines: React to form carboxylic acids, esters, and amides, respectively. These are often desired reactions but are uncontrolled and deleterious in a storage context.[8]

-

Strong Bases: Can catalyze hydrolysis and other decomposition reactions.[8]

-

Strong Oxidizing Agents & Reducing Agents: May react unpredictably with the pyrazole ring or the carbonyl group.[7][8]

-

Section 3: Authoritative Storage and Handling Protocols

Adherence to strict protocols is essential for preserving the integrity of this compound and ensuring the validity of experimental data.

Recommended Storage Conditions Summary

The following table summarizes the optimal conditions for long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C – 8°C[9] | Slows kinetic rate of degradation. |

| Atmosphere | Dry Nitrogen or Argon[7][8] | Excludes atmospheric moisture and oxygen. |

| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress and light exposure. PTFE liner provides an inert seal. |

| Location | A designated, well-ventilated, cool, and dry chemical storage area. | Ensures safety and separation from incompatible materials.[7][8] |

Mandatory Experimental Handling Workflow

This protocol is designed as a self-validating system to prevent accidental degradation during experimental use. All operations should be performed inside a certified chemical fume hood.

Caption: Workflow for the safe handling and aliquotting of the compound.

Step-by-Step Methodology

-

Preparation (Equilibration): Remove the sealed container from cold storage and place it in a desiccator at room temperature. Allow at least 30-60 minutes for the container and its contents to warm fully. Causality: Opening a cold container directly into the ambient atmosphere will cause moisture to condense on the cold surfaces and the chemical itself, leading to immediate hydrolysis. Equilibration prevents this thermal shock.

-

Inert Atmosphere Transfer: Transfer the equilibrated, unopened container into a glovebox with a dry nitrogen or argon atmosphere, or prepare it for use on a Schlenk line.

-

Aliquotting:

-

Under a positive pressure of inert gas, carefully open the container.

-

Using a clean, oven-dried syringe or glass pipette, quickly withdraw the required amount. Since the compound has a low melting point, it may be handled as a liquid.

-

Dispense the reagent into a dry, inert-gas-flushed reaction vessel.

-

-

Resealing and Storage: Before resealing the main container, flush the headspace with a stream of dry inert gas. Tightly close the cap, wrap the cap-bottle interface with Parafilm® as an extra barrier, and immediately return the container to its designated 2°C - 8°C storage location.[9]

Conclusion

This compound is a highly valuable yet sensitive reagent. Its utility in synthetic chemistry is directly proportional to its purity. The principal mechanism of degradation is hydrolysis, which is aggressively initiated by atmospheric moisture. Therefore, the long-term stability and successful application of this compound are critically dependent on a disciplined approach to its management. By adhering to the protocols outlined in this guide—specifically, storage under refrigerated, inert, and dry conditions and meticulous handling to prevent moisture exposure—researchers can ensure reagent integrity, leading to reliable, reproducible, and successful scientific outcomes.

References

-

Wikipedia. Acyl chloride. [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. [Link]

-

Chemistry LibreTexts. (2023-01-22) Preparation of Acyl Chlorides. [Link]

-

Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

-

Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

-

Safety Data Sheet. (2021-05-18) 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

IJNRD. (2024-07-07) A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

ResearchGate. (2025-08-06) Request PDF | Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Bentham Science Publisher. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1H-pyrazole-5-carbonyl chloride | 717871-84-6 | Benchchem [benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. study.com [study.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Purity Analysis of 1-Phenyl-1H-pyrazole-5-carbonyl chloride

Foreword: The Imperative of Purity in Reactive Intermediates